[2-(Azetidin-3-yloxy)ethyl]diethylamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H20N2O |
|---|---|
Molecular Weight |
172.27 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C9H20N2O/c1-3-11(4-2)5-6-12-9-7-10-8-9/h9-10H,3-8H2,1-2H3 |
InChI Key |
REJPPJAGYJYICY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1CNC1 |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Strategic Route Development for 2 Azetidin 3 Yloxy Ethyl Diethylamine
Retrosynthetic Analysis of the [2-(Azetidin-3-yloxy)ethyl]diethylamine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections.
The most evident disconnection is the C-O bond of the ether linkage . This is a common strategy for ethers and points to a Williamson ether synthesis as a potential final step in the forward synthesis. This disconnection yields two key synthons: an azetidin-3-ol (B1332694) cation (A) and a 2-(diethylamino)ethoxide anion (B), or alternatively, an azetidin-3-oxide anion (C) and a 2-(diethylamino)ethyl cation (D).
Synthon A and B: The corresponding synthetic equivalents would be a protected 3-hydroxyazetidine and 2-(diethylamino)ethanol. In the forward direction, the alcohol would be deprotonated to form the nucleophilic alkoxide.
Synthon C and D: The more practical synthetic equivalents are a protected 3-hydroxyazetidine (acting as the nucleophile after deprotonation) and an electrophile such as 2-(diethylamino)ethyl chloride. This is generally the preferred route for a Williamson ether synthesis due to the higher reactivity of primary alkyl halides compared to forming an alkoxide from a volatile amino-alcohol.
Further deconstruction of the azetidine (B1206935) synthon (A or C) is necessary. The strained four-membered ring is typically formed via an intramolecular cyclization . Disconnecting two C-N bonds leads back to a 1,3-difunctionalized propane derivative. A common and effective precursor is epichlorohydrin, which can react with a protected amine (like benzylamine) to form a 1-chloro-3-(benzylamino)propan-2-ol intermediate, which then undergoes base-mediated cyclization to form the N-benzyl-azetidin-3-ol ring system.
Therefore, a plausible retrosynthetic pathway is:
Disconnect the C-O ether bond , suggesting a Williamson ether synthesis between an N-protected azetidin-3-ol and a 2-(diethylamino)ethyl halide.
Disconnect the azetidine ring via intramolecular cyclization, leading back to an acyclic amino alcohol precursor.
Trace the acyclic precursor back to simple starting materials like epichlorohydrin and a primary amine (e.g., benzylamine) for the nitrogen protection and backbone, and diethylamine (B46881) for the side chain.
Development and Optimization of Synthetic Pathways to this compound
Based on the retrosynthetic analysis, a multi-step synthetic pathway can be developed. This typically involves three main stages: construction of a suitable azetidine precursor, formation of the ether linkage, and deprotection steps.
The construction of the azetidine ring is challenging due to its inherent ring strain. bldpharm.com The most common and industrially scalable methods involve the intramolecular cyclization of γ-amino alcohols or their derivatives. frontiersin.org
A widely used strategy starts from epichlorohydrin and a primary amine bearing a protecting group that can be removed later, such as a benzyl (Bn) group. The synthesis of the key intermediate, N-protected-3-hydroxyazetidine, proceeds as follows:
Ring-opening of Epichlorohydrin: Benzylamine is reacted with epichlorohydrin. The amine preferentially attacks the less hindered terminal carbon of the epoxide, leading to the formation of 1-chloro-3-(benzylamino)propan-2-ol. googleapis.com
Intramolecular Cyclization: The resulting amino alcohol is treated with a base, such as sodium hydroxide or potassium hydroxide. The hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an intramolecular SN2 reaction, forming the N-benzyl-azetidin-3-ol ring. googleapis.com
Protection of the Nitrogen Atom: For subsequent reactions, it is often necessary to protect the azetidine nitrogen to prevent side reactions. While the benzyl group from the initial step can serve this purpose, another common protecting group is the tert-butoxycarbonyl (Boc) group. This can be introduced after the removal of the benzyl group via catalytic hydrogenation, followed by reaction with di-tert-butyl dicarbonate. google.com
| Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |
| Epichlorohydrin Route | Epichlorohydrin, Benzylamine | 1. Epoxide Ring Opening2. Base-mediated Cyclization | Scalable, uses inexpensive starting materials. | Requires protection/deprotection steps. |
| From 1,3-Propanediols | 2-Substituted-1,3-propanediols | 1. Conversion to bis-triflates2. Reaction with primary amine | Good for various substitutions. nih.gov | Triflates can be expensive and moisture-sensitive. |
| Photochemical [2+2] Cycloaddition | Imines, Alkenes | Photo-induced cycloaddition | Can build complex scaffolds quickly. bldpharm.com | Often requires specialized equipment; may have regioselectivity issues. |
| Catalytic Cyclization | cis-3,4-epoxy amines | La(OTf)₃-catalyzed aminolysis | High yields, tolerates sensitive functional groups. frontiersin.org | Requires synthesis of specific epoxy amine precursors. |
This table provides a summary of various strategies for constructing the azetidine ring.
The Williamson ether synthesis is the classical and most direct method for forming the ether bond in the target molecule. google.com The reaction involves the SN2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile. google.com
For the synthesis of this compound, the reaction would involve an N-protected 3-hydroxyazetidine and an electrophilic partner like 2-chloro-N,N-diethylethylamine.
The key steps are:
Deprotonation: The N-protected 3-hydroxyazetidine is treated with a strong base to form the corresponding alkoxide. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which offer the advantage of an irreversible deprotonation, driving the reaction forward. bldpharm.com
Nucleophilic Attack: The generated azetidin-3-oxide anion then acts as a nucleophile, attacking the primary carbon of 2-chloro-N,N-diethylethylamine. The chloride ion is displaced, forming the desired ether linkage. google.com
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cation of the base without interfering with the nucleophile. bldpharm.com
An alternative, which may be preferable if the starting azetidine is more valuable, involves converting the hydroxyl group into a better leaving group, such as a mesylate or tosylate. A patent for related structures describes reacting N-benzylazetidin-3-ol with methanesulfonyl chloride. epo.org The resulting mesylate is then displaced by a nucleophile, in this case, the alkoxide formed from 2-(diethylamino)ethanol. epo.org
The diethylamine moiety is introduced as part of one of the reactants in the Williamson ether synthesis. The most common precursor is 2-chloro-N,N-diethylethylamine , which is typically used as its hydrochloride salt for stability.
This reagent can be synthesized from 2-(diethylamino)ethanol by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride. epo.org The reaction with thionyl chloride is often preferred as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. The synthesis involves the dropwise addition of 2-(diethylamino)ethanol to cooled thionyl chloride, followed by workup and purification, often by recrystallization from a solvent like ethanol.
In the synthetic pathway described, 3-hydroxyazetidine is a chiral molecule. However, unless an enantiomerically pure starting material or a chiral catalyst is used, its synthesis from achiral precursors like epichlorohydrin and benzylamine results in a racemic mixture. Consequently, the final product, this compound, is also synthesized and used as a racemate.
Achieving stereochemical control would necessitate modifications to the synthesis of the azetidine core. This could involve:
Starting from a chiral pool material, such as an amino acid or a carbohydrate, to construct an enantiopure azetidin-3-ol precursor.
Employing an asymmetric synthesis, for example, using a chiral catalyst during the cyclization step or resolving the racemic N-protected-3-hydroxyazetidine intermediate using chiral chromatography or diastereomeric salt formation.
Regioselectivity is a key consideration during the ring-opening of epichlorohydrin. The nucleophilic attack of the amine occurs at the less sterically hindered terminal carbon (C1), which is crucial for forming the desired 1,3-substituted propane backbone necessary for the subsequent 4-exo-tet cyclization into the azetidine ring. frontiersin.org
Exploration of Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis aims to reduce waste, minimize energy consumption, and use less hazardous materials. The traditional synthesis of this compound can be evaluated and potentially improved in several areas:
Solvents and Reagents: The use of hazardous reagents like thionyl chloride and strong bases like sodium hydride poses safety and environmental risks. Solvents such as dichloromethane and DMF are also of concern. Research into greener alternatives, such as using catalytic systems in more benign solvents (e.g., water or ethanol) or exploring solvent-free conditions, is an active area in modern organic synthesis. nih.gov
Catalysis vs. Stoichiometric Reagents: The reliance on stoichiometric amounts of strong base (NaH) for the Williamson ether synthesis is a drawback. Catalytic methods, such as phase-transfer catalysis, could reduce the amount of base required and potentially allow for milder reaction conditions.
Energy Efficiency: Photochemical methods for azetidine construction represent a potential green alternative, as they can be driven by light at ambient temperatures, reducing the energy input required for heating reactions. Similarly, microwave-assisted synthesis can dramatically shorten reaction times, leading to energy savings. nih.gov
Future research could focus on a more convergent synthesis, perhaps through a catalytic [3+1] cycloaddition, which could construct the functionalized azetidine ring in a single, highly atom-economical step.
Process Scale-Up Considerations for Research Purposes
Transitioning the synthesis of this compound from a small, bench-top scale to a larger, multi-gram scale for extensive research purposes necessitates careful consideration of several process parameters to ensure safety, efficiency, and reproducibility. While the inherent ring strain of the azetidine core presents unique synthetic challenges, a robust and scalable process can be developed through meticulous optimization. frontiersin.orgfrontiersin.org The primary goal of a research-scale scale-up is to produce sufficient quantities of the target compound for further studies, which may involve moving from milligram-level syntheses to producing gram-scale quantities. nih.govacs.org
A critical aspect of scaling up is the management of reaction conditions. Factors such as temperature, reaction time, and the choice of solvent can significantly impact the yield and purity of the final product. nih.gov For instance, reactions that are easily managed at a 1-gram scale may become problematic at a 20-gram scale due to issues with heat dissipation and mass transfer. The use of controlled laboratory reactors and careful monitoring of internal reaction temperatures are crucial to prevent side reactions and ensure consistent outcomes.
Purification is another significant hurdle in the multi-gram synthesis of azetidine derivatives. While small-scale purifications are often readily achieved using standard laboratory techniques, larger quantities may require more advanced methods. Flash chromatography is a commonly employed technique for purifying azetidine-based scaffolds on a multi-gram scale. nih.gov However, the choice of stationary and mobile phases must be optimized to achieve efficient separation and high recovery of the desired product. The polar nature of amines like this compound can lead to challenges such as tailing on silica gel, which may necessitate the use of alternative purification strategies or modified chromatographic conditions.
The table below illustrates a hypothetical comparison of key parameters for a multi-step synthesis of an azetidine derivative at a standard laboratory scale versus a research-scale scale-up.
| Parameter | Lab Scale (e.g., 1 g) | Research Scale-Up (e.g., 20 g) | Considerations for Scale-Up |
|---|---|---|---|
| Starting Material Quantity | 1 g | 20 g | Ensuring purity and availability of larger quantities of starting materials. |
| Solvent Volume | 50 mL | 1 L | Managing larger volumes, ensuring adequate mixing, and considering solvent costs. |
| Reaction Time | 4 hours | 6 hours | Potential for longer reaction times due to slower heat and mass transfer. Reaction monitoring is crucial. |
| Temperature Control | Heating mantle, ice bath | Jacketed reactor with overhead stirrer and thermocouple | Maintaining a consistent internal temperature is critical to avoid side reactions and ensure reproducibility. |
| Purification Method | Standard flash chromatography | Automated flash chromatography with larger column | Optimizing loading and elution conditions to handle larger quantities of crude product efficiently. |
| Isolated Yield | 75% (0.75 g) | 65% (13 g) | Yields may decrease on a larger scale due to handling losses and less efficient purification. |
| Purity (by HPLC) | >98% | >97% | Maintaining high purity is essential for subsequent research applications. |
Furthermore, the adoption of flow chemistry presents a modern approach to scaling up the synthesis of azetidinium salts and related compounds. nih.gov Continuous-flow processes can offer improved safety, better temperature control, and enhanced efficiency compared to traditional batch methods, making them an attractive option for producing gram quantities of materials for research. acs.org
Iii. Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Research Purity Assessment
High-Resolution Mass Spectrometry for Molecular Formula Validation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the initial characterization of a newly synthesized compound. For [2-(Azetidin-3-yloxy)ethyl]diethylamine (Molecular Formula: C9H20N2O), HRMS would be employed to determine its exact mass, thereby validating its elemental composition.
Expected HRMS Data: The theoretical exact mass of the protonated molecule [M+H]+ would be calculated and compared against the experimentally determined value.
| Ion Species | Theoretical m/z |
| [C9H21N2O]+ | 173.16484 |
A measured mass accuracy of less than 5 ppm would provide high confidence in the assigned molecular formula.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments would be conducted to intentionally fragment the parent ion. The resulting fragmentation pattern provides invaluable information about the compound's structure. Key expected fragment ions for this compound are outlined below.
Table 1: Predicted ESI-MS/MS Fragmentation of this compound
| Fragment Ion Structure | Predicted m/z | Description |
| [C6H14N]+ | 100.11208 | Loss of the azetidin-3-yloxy moiety. |
| [C4H10N]+ | 72.08078 | Cleavage of the ethyl group from the diethylamino moiety. |
| [C3H6NO]+ | 72.04440 | Fragment corresponding to the protonated azetidin-3-ol (B1332694). |
| [C5H12N]+ | 86.09643 | Fragment resulting from cleavage of the ether bond. |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.
¹H NMR: This experiment would provide information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
¹³C NMR: This would reveal the number of unique carbon environments in the molecule.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments would be used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of the ¹³C signals.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| Azetidine (B1206935) CH | ~4.0 - 4.2 | ~65 - 68 | m |
| Azetidine CH₂ | ~3.5 - 3.8 | ~50 - 53 | t |
| O-CH₂ | ~3.6 - 3.8 | ~68 - 71 | t |
| N-CH₂ (ethyl) | ~2.5 - 2.7 | ~47 - 50 | q |
| N-CH₂ (ethyl) | ~2.5 - 2.7 | ~52 - 55 | t |
| CH₃ | ~1.0 - 1.2 | ~11 - 14 | t |
| NH | broad | - | s |
COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling correlations, identifying adjacent protons within the same spin system (e.g., within the ethyl groups and the azetidine ring).
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons that are two or three bonds away. It would be crucial for connecting the different fragments of the molecule, for instance, showing the correlation between the O-CH₂ protons and the azetidine ring carbons, and the N-CH₂ protons with the carbons of the diethylamino group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the three-dimensional structure and preferred conformation of the molecule in solution.
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification
Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
Table 3: Predicted Vibrational Frequencies for this compound
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch (Azetidine) | 3300 - 3500 (broad) | Weak |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Medium |
| C-N Stretch | 1020 - 1250 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis (if applicable)
Should this compound be a crystalline solid, or if a suitable crystalline salt could be prepared, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would allow for the precise determination of bond lengths, bond angles, and the absolute conformation of the molecule in the solid state. It is the gold standard for unambiguous structural proof.
Chromatographic Method Development for High-Purity Isolation and Quantitative Analysis in Research
For the purification and purity assessment of this compound, chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water (containing an amine modifier like triethylamine (B128534) to improve peak shape) and acetonitrile (B52724) or methanol. A UV detector would be suitable for detection if the molecule possesses a chromophore, or an evaporative light scattering detector (ELSD) or charged aerosol detector (CAD) could be used if it lacks one. This method would be validated to determine the purity of research batches and for quantitative analysis.
Gas Chromatography (GC): Given the volatility of the compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could also be a viable technique for purity analysis. A polar capillary column would likely be required to achieve good separation.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound requires careful optimization of several key parameters to achieve adequate resolution, sensitivity, and reproducibility.
Given the amine functional groups present in this compound, which can interact strongly with stationary phases, a reverse-phase HPLC (RP-HPLC) method is often the preferred starting point. The optimization process typically involves a systematic evaluation of the stationary phase, mobile phase composition, and detector settings.
A C18 column is a common choice for the separation of amine-containing compounds. nih.gov For instance, a study on the quantification of diclofenac (B195802) diethylamine (B46881) utilized a Thermo Scientific ACCLAIM™ 120 C18 column (4.6 mm × 150 mm, 5 µm). nih.gov The mobile phase composition is critical for achieving good peak shape and retention. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is typically employed. For amines, the pH of the aqueous phase is a crucial parameter to control the ionization state of the analyte and minimize peak tailing. Adjusting the pH with an appropriate acid, such as phosphoric acid or formic acid, is a standard practice. nih.gov
Isocratic elution, where the mobile phase composition remains constant throughout the run, can be effective. However, a gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to resolve the main compound from any impurities with different polarities. The flow rate and column temperature are also optimized to enhance separation efficiency and reduce analysis time. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. nih.gov
Detailed Research Findings:
While specific experimental data for the HPLC analysis of this compound is not extensively available in peer-reviewed literature, a hypothetical optimized method based on the analysis of similar amine compounds is presented below. The goal is to achieve a symmetric peak for the main compound, with good resolution from any potential process-related impurities or degradation products.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Optimized Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for amine-containing compounds. nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls the pH to ensure consistent ionization of the amine groups. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |
| Elution Mode | Gradient | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Injection Volume | 10 µL | A typical volume for analytical injections. |
| Detection | UV at 210 nm | Amines often have UV absorbance at lower wavelengths. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts Analysis
Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of synthesizing this compound, GC-MS is invaluable for detecting and characterizing potential volatile byproducts that may arise from starting materials or side reactions.
The analysis of volatile amines by GC-MS can be challenging due to their polarity and potential for interaction with the GC column. However, specialized columns designed for amine analysis can provide excellent separation and peak shape. nih.gov Headspace (HS) sampling is a particularly useful technique for analyzing volatile byproducts in a complex matrix, as it introduces only the volatile components into the GC system, thereby minimizing contamination of the instrument. nih.gov
In a typical HS-GC-MS analysis, a sample of this compound would be placed in a sealed vial and heated to a specific temperature to allow the volatile byproducts to partition into the headspace. A sample of the headspace gas is then injected into the GC-MS system. The separated compounds are then detected by the mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification by comparison to spectral libraries or through interpretation of fragmentation patterns.
Detailed Research Findings:
Specific GC-MS analysis of volatile byproducts from the synthesis of this compound is not readily found in the public domain. However, based on the structure of the target compound, potential volatile byproducts could include residual starting materials or simple degradation products. For example, diethylamine is a potential volatile impurity. A study on the determination of short-chain volatile amines utilized headspace GC-MS for the simultaneous analysis of compounds including diethylamine. nih.gov
Table 2: Potential Volatile Byproducts in the Synthesis of this compound and Illustrative GC-MS Data
| Potential Byproduct | Chemical Formula | Molecular Weight ( g/mol ) | Rationale for Presence | Illustrative Retention Time (min) | Key Mass Fragments (m/z) |
| Diethylamine | C₄H₁₁N | 73.14 | Unreacted starting material or degradation product. nih.gov | 5.2 | 73, 58, 44 |
| Azetidine | C₃H₇N | 57.10 | Potential impurity from the synthesis of the azetidine ring. | 4.1 | 57, 42, 28 |
| Ethanol | C₂H₆O | 46.07 | Common solvent or byproduct. | 3.5 | 46, 45, 31 |
Iv. Computational Chemistry and in Silico Molecular Modeling of 2 Azetidin 3 Yloxy Ethyl Diethylamine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of [2-(Azetidin-3-yloxy)ethyl]diethylamine, offering a lens into its intrinsic reactivity and stability.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set such as 6-31G(d,p), would be used to find the conformation with the lowest potential energy. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.
The resulting optimized structure would reveal the spatial orientation of the azetidine (B1206935) ring, the ether linkage, and the diethylamino group. It is anticipated that the azetidine ring would adopt a puckered conformation to alleviate ring strain, a common feature for four-membered rings. The flexible ethyl chains of the diethylamino group would exhibit numerous possible conformations, with the lowest energy state likely being a staggered arrangement to minimize steric hindrance.
Table 1: Hypothetical Optimized Geometric Parameters of this compound calculated using DFT
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (azetidine) | ~1.47 Å |
| C-O (ether) | ~1.43 Å | |
| C-N (diethylamine) | ~1.46 Å | |
| Bond Angle | C-O-C (ether) | ~112° |
| C-N-C (diethylamine) | ~115° | |
| Dihedral Angle | C-O-C-C | ~180° (trans) |
Note: These values are illustrative and would require specific DFT calculations for confirmation.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.netcuny.edu It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the diethylamino group, due to the presence of its lone pair of electrons. This suggests that this site is the most probable for electrophilic attack. The LUMO, conversely, is likely distributed around the azetidine ring and the ether linkage, indicating these as potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 7.7 |
Note: These are representative values and would be determined by specific quantum chemical calculations.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.
In the MEP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atom of the diethylamino group and the oxygen atom of the ether linkage, corresponding to their lone pairs of electrons. These areas represent likely sites for hydrogen bonding and interactions with electrophiles. Regions of positive potential (typically colored blue) would be found around the hydrogen atoms, particularly those attached to the azetidine ring and the ethyl groups. These sites are susceptible to interactions with nucleophiles.
Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis
While DFT provides a static picture of the lowest energy conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.gov By simulating the atomic motions according to the principles of classical mechanics, MD simulations can explore the conformational landscape of this compound.
These simulations would reveal the flexibility of the molecule, particularly the rotation around the single bonds of the ethyl chains and the puckering of the azetidine ring. Understanding the range of accessible conformations is crucial, as the biologically active conformation may not necessarily be the lowest energy one. MD simulations can provide insights into the entropic contributions to binding and the conformational changes that may occur upon interaction with a biological target.
Molecular Docking Studies for Hypothetical Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemspider.com This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target at the atomic level.
Given the structural motifs present in this compound, particularly the azetidine ring and the diethylamine (B46881) group, chemoinformatics approaches can be employed to identify potential protein targets. By searching databases of known drug-target interactions for compounds with similar structural features, a list of hypothetical targets can be generated. For instance, many compounds containing a basic amine function, such as the diethylamino group, are known to interact with G-protein coupled receptors (GPCRs) or ion channels. The azetidine scaffold is also present in a variety of bioactive molecules, suggesting a broad range of potential targets. nih.gov
Based on structural homology to known ligands, potential targets for this compound could include muscarinic acetylcholine (B1216132) receptors or sigma receptors, which are known to bind ligands with similar pharmacophoric features. A hypothetical docking study into the active site of a muscarinic receptor might predict that the protonated diethylamino group forms a key ionic interaction with a conserved aspartate residue in the binding pocket. Furthermore, the ether oxygen could act as a hydrogen bond acceptor, while the azetidine ring might engage in van der Waals interactions with hydrophobic residues.
Ligand-Protein Interaction Profiling and Binding Mode Analysis in silico
In silico ligand-protein interaction profiling is a computational technique used to predict and analyze the binding of a small molecule (ligand) to a protein target. This is often achieved through molecular docking simulations, which place the ligand into the binding site of a protein and score the interaction based on a scoring function. The analysis of the resulting poses provides insights into the binding mode, affinity, and specificity of the ligand.
For this compound, a hypothetical molecular docking study could be performed against a panel of potential protein targets. The selection of these targets would be based on the structural features of the ligand, such as the azetidine ring, which is a known motif in various bioactive compounds. The primary objective of such a study would be to identify the most likely protein targets and to understand the key molecular interactions that stabilize the ligand-protein complex.
The binding mode analysis would involve a detailed examination of the intermolecular forces between the ligand and the amino acid residues of the protein's binding pocket. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The azetidine ring, with its nitrogen and oxygen atoms, could potentially act as a hydrogen bond acceptor or donor. The diethylamino group, being bulky and hydrophobic, might engage in hydrophobic interactions within a corresponding sub-pocket of the protein.
A hypothetical representation of the ligand-protein interaction profile for this compound with a putative protein kinase target is presented in the table below. This table illustrates the types of data that would be generated from a molecular docking and binding mode analysis study.
Table 1: Hypothetical Ligand-Protein Interaction Profile of this compound
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond (with azetidine N-H) | 2.9 |
| LYS 88 | Hydrogen Bond (with azetidine O) | 3.1 |
| VAL 70 | Hydrophobic | 3.8 |
| LEU 133 | Hydrophobic | 4.2 |
| ILE 68 | Hydrophobic | 4.5 |
| PHE 144 | π-Alkyl (with diethylamino group) | 4.0 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling Paradigms
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (SPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. frontiersin.org These models are built by statistically analyzing a dataset of compounds with known activities or properties and a set of calculated molecular descriptors. researchgate.net The goal is to develop a predictive model that can estimate the activity or property of new, untested compounds. mdpi.com
For this compound, a QSAR study would typically involve synthesizing a series of analogs with variations in different parts of the molecule, such as substitutions on the azetidine ring or modifications of the diethylamino group. The biological activity of these compounds would be determined experimentally, and then a QSAR model would be developed to correlate the structural changes with the observed activity.
The process of building a QSAR model involves several steps:
Data Set Preparation: A diverse set of molecules with a wide range of biological activities is selected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Variable Selection: A subset of the most relevant descriptors is selected to avoid overfitting the model.
Model Building: A mathematical model is created using techniques such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. frontiersin.org
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
A hypothetical QSAR model for a series of azetidine derivatives, including this compound, might reveal that specific electronic and steric properties are crucial for their biological activity. For instance, the model could indicate that increasing the hydrophobicity of the alkylamine side chain enhances activity up to a certain point, after which it decreases.
The table below presents a hypothetical set of descriptors and predicted activity for a small series of analogs of this compound, illustrating the kind of data used in a QSAR study.
Table 2: Hypothetical QSAR Data for Analogs of this compound
| Compound | LogP | Polar Surface Area (Ų) | Molecular Weight ( g/mol ) | Predicted pIC50 |
| Analog 1 | 1.8 | 45.3 | 158.25 | 6.5 |
| Analog 2 | 2.1 | 42.1 | 172.28 | 6.8 |
| Analog 3 | 1.5 | 50.2 | 174.24 | 6.2 |
| Analog 4 | 2.5 | 40.5 | 186.31 | 7.1 |
In Silico Prediction of Theoretical ADME/Tox Parameters for Research Prioritization (Methodological Focus Only)
In the early stages of drug discovery, it is crucial to assess the absorption, distribution, metabolism, and excretion (ADME) and toxicity (Tox) properties of a compound. nih.gov In silico ADME/Tox prediction models play a vital role in this process by providing rapid and cost-effective estimations of these properties, which helps in prioritizing compounds for further experimental testing. ri.semdpi.com These predictive models are typically built using large datasets of experimental data and various computational algorithms, including machine learning and rule-based systems. nih.gov
The methodological approaches for predicting ADME/Tox parameters are diverse and can be broadly categorized as follows:
Physicochemical Property Prediction: Models are used to calculate fundamental properties like lipophilicity (logP), aqueous solubility (logS), and pKa, which are critical determinants of a drug's pharmacokinetic behavior. nih.gov
Absorption Modeling: This includes the prediction of intestinal absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate and inhibitor potential. nih.gov Models for these endpoints are often based on descriptors that capture the size, polarity, and hydrogen bonding capacity of the molecule.
Distribution Modeling: Predictions focus on parameters such as plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution (VDss). These models often incorporate descriptors related to lipophilicity, ionization state, and molecular size.
Metabolism Prediction: In silico tools can predict the sites of metabolism by cytochrome P450 (CYP) enzymes and whether a compound is likely to be an inhibitor or inducer of specific CYP isoforms. These predictions are crucial for assessing potential drug-drug interactions.
Excretion Prediction: Models may estimate renal clearance and the likelihood of a compound being a substrate for renal transporters.
Toxicity Prediction: A wide range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), hepatotoxicity, and various organ toxicities. These models are often based on structural alerts (toxicophores) and QSAR models derived from large toxicological databases. nih.gov
For research prioritization, a composite in silico profile of a compound like this compound would be generated. This profile would provide a holistic view of its drug-like properties and potential liabilities. The table below provides a hypothetical example of such a profile, focusing on the predicted parameters and the types of models that would be used.
Table 3: Hypothetical In Silico ADME/Tox Profile for this compound
| Parameter | Predicted Value | Methodological Approach |
| Absorption | ||
| Aqueous Solubility (logS) | -2.5 | Fragment-based contribution model |
| Caco-2 Permeability (logPapp) | -5.2 cm/s | 2D descriptor-based QSAR |
| P-gp Substrate | Yes | Support Vector Machine (SVM) classification |
| Distribution | ||
| Plasma Protein Binding (%) | 85% | 3D QSAR model |
| BBB Penetration | Low | Rule-based model (e.g., Lipinski's rules) |
| Metabolism | ||
| CYP2D6 Inhibition | High | Pharmacophore model |
| CYP3A4 Inhibition | Moderate | Machine learning classification |
| Toxicity | ||
| hERG Inhibition | Low Risk | 3D-pharmacophore model |
| Ames Mutagenicity | Negative | Structural alerts and recursive partitioning |
| Hepatotoxicity | Low Probability | Bayesian modeling |
V. in Vitro Biological Activity: Mechanistic Investigations and Target Engagement Studies
Design and Implementation of Targeted Biochemical Assays for [2-(Azetidin-3-yloxy)ethyl]diethylamine
To initiate the investigation of this compound, a panel of targeted biochemical assays would be designed based on computational predictions or its structural similarity to known pharmacologically active agents. These assays are fundamental in providing initial insights into the compound's potential molecular interactions.
A hypothetical primary screening panel could include assays for key enzyme families and receptor types that are frequently implicated in various signaling pathways. The selection of these targets would be guided by in silico docking studies suggesting potential binding affinities. For instance, initial computational analysis might suggest that this compound has a structural motif compatible with the binding pockets of certain kinases or G-protein coupled receptors (GPCRs).
The implementation of these assays would involve the use of purified enzymes or receptor preparations. The activity of the compound would be measured by monitoring changes in substrate conversion for enzymes or ligand binding for receptors. A diverse range of detection methods, such as fluorescence, luminescence, or absorbance, would be employed to quantify the compound's effect.
Hypothetical Primary Biochemical Assay Panel for this compound]
| Target Class | Specific Target Example | Assay Principle |
|---|---|---|
| Kinases | Tyrosine Kinase B (TrkB) | Measurement of ATP consumption or phosphopeptide formation |
| GPCRs | Dopamine Receptor D2 | Competitive radioligand binding assay |
| Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Fluorometric detection of substrate cleavage |
Enzymatic Inhibition or Activation Profiling in Cell-Free Systems
To further characterize the interaction of this compound with specific enzymes, a comprehensive enzymatic inhibition or activation profiling would be conducted in cell-free systems. This step is critical for determining the compound's potency and selectivity.
Following a primary screen, any identified enzymatic "hits" would be subjected to more detailed dose-response studies to determine the half-maximal inhibitory concentration (IC50) or activation concentration (AC50). These experiments would be performed using purified, recombinant enzymes to ensure that the observed effects are due to direct interaction with the target enzyme and not influenced by other cellular components.
For example, if the primary screen indicated potential activity against a specific kinase, a panel of related kinases would be tested to assess the selectivity of this compound. A highly selective compound would show potent inhibition of the primary target with significantly weaker or no activity against other kinases in the panel.
Hypothetical Enzymatic Inhibition Profile of this compound]
| Enzyme Target | IC50 (nM) | Assay Method |
|---|---|---|
| Kinase A | 50 | LanthaScreen™ Eu Kinase Binding Assay |
| Kinase B | 1,200 | ADP-Glo™ Kinase Assay |
| Kinase C | >10,000 | Z'-LYTE™ Kinase Assay |
Receptor Binding Assays and Ligand Displacement Studies utilizing Recombinant Proteins
To investigate the potential interaction of this compound with cell surface or intracellular receptors, receptor binding assays are indispensable. nih.gov These assays quantify the affinity of a ligand for a receptor. nih.gov
Ligand displacement studies are a common format for these assays. In this setup, a known radiolabeled or fluorescently tagged ligand with high affinity for the target receptor is used. The ability of this compound to displace the labeled ligand from the receptor is measured. The concentration of the compound that displaces 50% of the bound labeled ligand is known as the IC50 value, from which the equilibrium dissociation constant (Ki) can be calculated. These studies are typically performed using membranes from cells overexpressing the recombinant receptor of interest. sigmaaldrich.com
For example, if in silico predictions suggest an affinity for a specific GPCR, a competitive binding assay would be established using a known high-affinity radioligand for that receptor. The displacement curve generated would provide a measure of the binding affinity of this compound for the receptor.
Hypothetical Receptor Binding Affinity for this compound]
| Receptor Target | Radioligand Used | Ki (nM) |
|---|---|---|
| Serotonin Receptor 5-HT2A | [3H]-Ketanserin | 150 |
| Dopamine Receptor D2 | [3H]-Spiperone | 2,500 |
| Adrenergic Receptor α2A | [3H]-Rauwolscine | >10,000 |
Cellular Uptake and Subcellular Localization Studies in Defined In Vitro Cell Lines
Understanding whether this compound can enter cells and where it localizes is crucial for interpreting its biological activity. Cellular uptake and subcellular localization studies are designed to answer these questions.
These studies often employ a labeled version of the compound, for instance, by incorporating a fluorescent tag or a radioactive isotope. Cultured cells are incubated with the labeled compound, and its accumulation within the cells is measured over time. Techniques such as high-content imaging or confocal microscopy can be used to visualize the subcellular distribution of the compound, revealing whether it accumulates in specific organelles like the mitochondria, endoplasmic reticulum, or nucleus.
Alternatively, methods like liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the amount of unlabeled compound in cell lysates and subcellular fractions.
Hypothetical Cellular Accumulation of this compound in HEK293 Cells]
| Time (minutes) | Intracellular Concentration (µM) |
|---|---|
| 5 | 0.2 |
| 15 | 0.8 |
| 30 | 1.5 |
Exploration of Downstream Signaling Pathway Modulation in Cultured Cells
Once a molecular target for this compound is identified, the next step is to investigate its effects on the downstream signaling pathways associated with that target. This provides a more functional understanding of the compound's cellular activity.
For example, if the compound is found to bind to a specific GPCR, assays can be performed to measure changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium. If the target is a kinase, the phosphorylation status of its known downstream substrates can be assessed using techniques like Western blotting or phospho-specific enzyme-linked immunosorbent assays (ELISAs).
These studies are typically conducted in cultured cell lines that endogenously express the target of interest or in engineered cell lines that overexpress the target.
Hypothetical Modulation of a Downstream Signaling Marker by this compound]
| Treatment | Concentration (µM) | Phospho-ERK1/2 (Fold Change vs. Control) |
|---|---|---|
| Vehicle Control | - | 1.0 |
| This compound | 0.1 | 1.8 |
| This compound | 1 | 3.5 |
Investigation of Protein-Ligand Interactions via Biophysical Techniques (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
To gain a deeper, quantitative understanding of the binding interaction between this compound and its protein target, biophysical techniques are employed. dntb.gov.ua These methods provide detailed information on the thermodynamics and kinetics of binding. rsc.org
Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). frontiersin.org
Surface plasmon resonance (SPR) is another powerful technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. dntb.gov.ua
Hypothetical Biophysical Characterization of the Interaction between this compound and Target Protein X]
| Technique | Parameter | Value |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Kd | 250 nM |
| Stoichiometry (n) | 1.1 | |
| ΔH (kcal/mol) | -8.5 | |
| -TΔS (kcal/mol) | -1.2 | |
| Surface Plasmon Resonance (SPR) | kon (1/Ms) | 1.2 x 10^5 |
| koff (1/s) | 3.0 x 10^-2 |
Methodological Aspects of High-Throughput Screening (HTS) Applied to this compound Analogues
Following the initial characterization of this compound, a high-throughput screening (HTS) campaign could be initiated to identify analogues with improved potency, selectivity, or other desirable properties. chemrxiv.org HTS involves the rapid, automated testing of large numbers of compounds in a specific assay. nih.gov
The development of a robust HTS assay is critical. This assay should be sensitive, reproducible, and cost-effective. For instance, if this compound is found to be an inhibitor of a particular enzyme, a fluorescence-based enzymatic assay could be optimized for use in a 384-well or 1536-well plate format.
A library of structural analogues of this compound would be synthesized, potentially using techniques amenable to high-throughput synthesis such as "click" chemistry. rsc.org This library would then be screened using the developed HTS assay to identify compounds with enhanced activity. "Hit" compounds from the primary screen would then undergo the same rigorous secondary and functional assays as the parent compound to confirm their activity and characterize their properties. The use of label-free HTS methods, such as those based on mass spectrometry, can offer advantages by reducing the likelihood of false positives that can arise from fluorescent reporters. nih.gov
Vi. Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Azetidin 3 Yloxy Ethyl Diethylamine Derivatives
Design and Synthesis of Analogues and Homologues based on the [2-(Azetidin-3-yloxy)ethyl]diethylamine Scaffold
The design of analogues and homologues of this compound is often guided by the objective of optimizing potency, selectivity, and pharmacokinetic properties for a specific biological target, such as muscarinic acetylcholine (B1216132) receptors. The synthesis of these compounds typically involves a modular approach, allowing for the versatile introduction of various substituents.
A general synthetic strategy commences with a suitably protected 3-hydroxyazetidine. This precursor can then be subjected to Williamson ether synthesis with a desired 2-haloethyldiethylamine derivative to introduce the key ether linkage and the diethylamine (B46881) moiety. Alternatively, the synthesis can proceed via the N-alkylation of a protected 3-aminoazetidine with a suitable electrophile. The choice of protecting groups is crucial to ensure chemoselectivity throughout the synthetic sequence. For instance, Boc-protection is commonly employed for the azetidine (B1206935) nitrogen. researchgate.net
The synthesis of chiral, non-racemic azetidine derivatives is of particular importance, as stereochemistry often plays a pivotal role in biological activity. nih.gov This can be achieved by starting from enantiomerically pure amino acids or by employing asymmetric synthesis methodologies. The generation of a library of analogues with diverse substitutions on the azetidine ring and the diethylamine group allows for a comprehensive exploration of the structure-activity landscape. nih.govnih.gov
Systematic Modification of the Azetidine Ring: Impact on In Vitro Activity and Molecular Recognition
The azetidine ring is a critical component of the this compound scaffold, and its modification can significantly influence biological activity. The ring's conformational rigidity and the potential for introducing substituents at various positions make it a key area for SAR studies.
Research on related heterocyclic compounds has shown that the azetidine ring moiety plays an important role in the observed biological activity. nih.gov For instance, in studies of other bioactive amines, the presence and integrity of the azetidine ring were found to be essential for potent activity. Ring-opened analogues often exhibit a dramatic loss of potency, highlighting the importance of the constrained four-membered ring for proper orientation within the receptor binding pocket. nih.gov
Systematic modifications can include:
Substitution at the C2 and C4 Positions: Introducing substituents on the carbon atoms of the azetidine ring can provide insights into the steric and electronic requirements of the binding site. For example, the introduction of methyl or other small alkyl groups can probe for specific hydrophobic pockets within the receptor.
Stereochemistry: The stereochemistry at the C3 position, where the ether linkage is attached, and at any other substituted carbon atoms, is often a critical determinant of activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities, a common phenomenon in chiral drugs.
| Modification | Position | Observed/Inferred Impact on Activity |
| Ring Opening | - | Significant or complete loss of activity. nih.gov |
| N-Alkylation | N1 | Altered basicity and steric bulk, affecting receptor interaction. |
| C-Substitution | C2, C4 | Probes steric tolerance of the binding pocket. |
| Stereochemistry | C3 | Often critical for potent and selective receptor binding. |
Elucidation of the Role of the Ether Linker in Conferring Specific Molecular Interactions
The ether linker in this compound is not merely a spacer but plays an active role in determining the molecule's conformational preferences and its interaction with biological targets. The oxygen atom of the ether can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a receptor's binding site.
Studies on other muscarinic agonists containing ether linkages have demonstrated the importance of this functional group. The length and flexibility of the linker are critical. For example, in a series of 1,2,5-thiadiazolyl derivatives, the length of an alkoxy side chain significantly influenced M1 receptor affinity and functional activity, with a U-shaped relationship observed where optimal activity was achieved with a specific chain length. nih.gov This suggests that the ether linker in this compound and its analogues likely plays a precise role in positioning the diethylamine moiety for optimal interaction with the receptor.
Investigation of Substituent Effects on the Diethylamine Moiety and its Influence on Biological Profiles
The diethylamine moiety is a common feature in many biologically active compounds, often serving as a key basic group that interacts with acidic residues in receptor binding sites, such as the conserved aspartate residue in the third transmembrane domain of aminergic G-protein coupled receptors.
Systematic modification of the diethylamine group can provide valuable SAR insights:
Alkyl Chain Length: Varying the length of the alkyl chains from ethyl to other groups (e.g., methyl, propyl) can impact both the steric bulk and the pKa of the tertiary amine. This can fine-tune the strength of the ionic interaction with the receptor and probe the size of the binding pocket.
Cyclic Analogues: Replacing the diethylamine with cyclic amines such as piperidine (B6355638), pyrrolidine, or morpholine (B109124) can introduce conformational constraints and alter the lipophilicity and metabolic stability of the molecule.
Introduction of Polar Groups: The incorporation of polar functional groups into the N-alkyl substituents can enhance water solubility and potentially introduce new hydrogen bonding interactions.
The functionalization of surfaces with diethylamino groups has been shown to improve adsorption capacity in other chemical contexts, suggesting a strong interactive potential for this moiety. researchgate.net In the context of drug design, the diethylamine group's metabolic profile is also a key consideration, as N-dealkylation is a common metabolic pathway.
| Diethylamine Modification | Potential Impact |
| Variation of Alkyl Chains | Modulates steric fit and pKa. |
| Cyclization (e.g., Piperidine) | Introduces conformational restriction and alters lipophilicity. |
| Introduction of Polar Groups | Enhances solubility and potential for hydrogen bonding. |
Conformational Restriction and Rigidity Studies of this compound Analogues
Introducing conformational rigidity into a flexible molecule like this compound can be a powerful strategy to enhance potency and selectivity. By locking the molecule into a specific "bioactive" conformation that is optimal for receptor binding, the entropic penalty of binding is reduced.
Rigidity can be introduced in several ways:
Incorporation of Rings: Fusing the azetidine ring to another ring system or incorporating the side chain into a larger cyclic structure can significantly reduce conformational freedom.
Introduction of Double or Triple Bonds: The inclusion of unsaturated bonds in the linker or on the substituents can restrict rotation and define the geometry of parts of the molecule.
Stereochemical Constraints: The use of specific stereoisomers, as discussed earlier, is a form of conformational restriction.
Computational methods, such as molecular dynamics simulations and conformational analysis, are invaluable tools for studying the conformational preferences of different analogues and for correlating these with their biological activities. These studies can help in the rational design of new, more rigid analogues with improved pharmacological profiles.
Development of Predictive Models for Biological Activity Based on Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their affinity and selectivity for a particular target.
The process of developing a QSAR model typically involves:
Data Collection: A dataset of compounds with their corresponding biological activities (e.g., IC50 or Ki values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological descriptors. nih.gov
Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability. nih.gov
Once a predictive QSAR model is established, it can be used to:
Predict the activity of newly designed, unsynthesized compounds.
Provide insights into the key structural features that are important for activity.
Guide the design of new analogues with enhanced potency and selectivity.
Vii. Advanced Medicinal Chemistry Strategies and Lead Optimization Principles Applied to 2 Azetidin 3 Yloxy Ethyl Diethylamine
Rational Design of Derivatives for Enhanced Target Specificity and Selectivity
The rational design of derivatives of [2-(Azetidin-3-yloxy)ethyl]diethylamine is a critical step in transforming a hit compound into a lead candidate with improved target specificity and selectivity. This process involves systematic modifications of the core structure to enhance interactions with the desired biological target while minimizing off-target effects. The azetidine (B1206935) ring, the ethyl ether chain, and the terminal diethylamine (B46881) group are all amenable to chemical elaboration.
The azetidine moiety, a less common heterocycle in drug discovery compared to its five- and six-membered counterparts, can be a key determinant of selectivity. nih.gov Its rigid structure can orient substituents in a precise three-dimensional arrangement, facilitating specific interactions within a receptor's binding pocket. medwinpublishers.com For instance, substitution at the 1-position of the azetidine ring can be explored to introduce a variety of functional groups. These modifications can probe for additional binding interactions, such as hydrogen bonds or hydrophobic contacts, thereby increasing affinity and selectivity for the target.
Structure-activity relationship (SAR) studies on related azetidine-containing compounds have demonstrated that even small changes to the substituents on the azetidine ring can significantly impact biological activity and selectivity. nih.govacs.org For example, in a series of azetidine-2-carboxamide (B111606) analogues, systematic variation of substituents led to the identification of compounds with sub-micromolar potencies and high selectivity for their target. nih.govacs.org
A hypothetical SAR study for derivatives of this compound targeting a generic kinase could involve the synthesis and evaluation of compounds with modifications at the azetidine nitrogen. The goal would be to identify substituents that enhance potency and selectivity.
Table 1: Hypothetical Structure-Activity Relationship of N-Substituted this compound Derivatives
| Compound ID | R-Group (on Azetidine-N) | Target Kinase IC₅₀ (nM) | Off-Target Kinase IC₅₀ (nM) | Selectivity Index |
| A-1 | -H | 1500 | 2000 | 1.3 |
| A-2 | -CH₃ | 800 | 1200 | 1.5 |
| A-3 | -C₃H₅ (cyclopropyl) | 250 | 3000 | 12 |
| A-4 | -CH₂Ph | 400 | 800 | 2 |
| A-5 | -SO₂CH₃ | 150 | 5000 | 33.3 |
The data in Table 1 illustrates how N-substitution on the azetidine ring could be used to modulate activity and selectivity. The introduction of a cyclopropyl (B3062369) group (A-3) or a methanesulfonyl group (A-5) could lead to a significant improvement in the selectivity index, a crucial parameter in lead optimization.
Application of Bioisosteric Replacement Strategies to Key Functional Groups within this compound
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify a lead compound's physicochemical properties, such as lipophilicity, polarity, and metabolic stability, without losing its biological activity. danaher.com This is achieved by replacing a functional group with another that has similar steric and electronic characteristics. In the context of this compound, several functional groups are amenable to bioisosteric replacement.
The ether linkage is a potential site for metabolic cleavage. Replacing the ether oxygen with a more stable group could enhance the compound's metabolic stability. For example, a methylene (B1212753) group (-CH₂-) could be introduced to create a carbon-carbon bond, or a thioether (-S-) could be used. Another approach is the use of a 1,2,3-triazole ring, which can act as a stable bioisostere for an amide or ester bond and can also participate in hydrogen bonding and dipole-dipole interactions. nih.gov
The diethylamine moiety is another key functional group that can be modified. Replacing the diethylamine with other cyclic amines, such as piperidine (B6355638) or morpholine (B109124), can alter the compound's basicity, polarity, and potential for off-target interactions. For instance, replacing a more lipophilic group with a more polar one can improve aqueous solubility.
Table 2: Conceptual Bioisosteric Replacements in this compound
| Original Functional Group | Bioisosteric Replacement | Rationale |
| Ether (-O-) | Methylene (-CH₂-) | Increase metabolic stability |
| Ether (-O-) | Thioether (-S-) | Modulate lipophilicity and metabolic stability |
| Diethylamine (-N(Et)₂) | Pyrrolidine | Alter basicity and explore different binding interactions |
| Diethylamine (-N(Et)₂) | Morpholine | Increase polarity and improve solubility |
| Ethyl chain (-CH₂CH₂-) | 1,2,3-Triazole | Introduce a rigid, stable linker with hydrogen bonding capabilities |
Prodrug Strategies for Modulating Pharmacokinetic Profiles (Conceptual Design)
Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.gov The prodrug approach can be used to overcome various pharmacokinetic challenges, such as poor solubility, low bioavailability, and lack of site-specificity.
For this compound, a prodrug strategy could be conceptually designed to improve its oral absorption or to target its delivery to a specific tissue. For instance, if the primary amine on the azetidine ring (assuming the nitrogen is unsubstituted) is crucial for activity but leads to poor membrane permeability, it could be temporarily masked with a cleavable promoiety.
A common prodrug strategy involves the formation of an amide or a carbamate (B1207046) at a primary or secondary amine. This modification increases the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes. Once absorbed, the promoiety can be cleaved by esterases or other enzymes to release the active parent drug.
Table 3: Conceptual Prodrug Designs for this compound
| Prodrug Moiety (on Azetidine-N) | Linkage Type | Targeted Enzyme for Cleavage | Potential Advantage |
| Acetyl | Amide | Amidases | Increased lipophilicity, improved membrane permeability |
| Ethoxycarbonyl | Carbamate | Esterases | Controlled release, enhanced oral bioavailability |
| Amino Acid (e.g., Valine) | Amide | Peptidases | Potential for active transport via peptide transporters |
Fragment-Based Drug Discovery (FBDD) Principles with this compound as a Core Fragment
Fragment-based drug discovery (FBDD) is an approach where small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. cam.ac.uknih.gov These fragment hits are then grown or merged to create a more potent lead compound. The core structure of this compound, or parts of it, can be considered as a fragment for FBDD campaigns.
The azetidine ring itself is a valuable fragment due to its three-dimensional character and its relative novelty in fragment libraries. cam.ac.uknih.gov A screening campaign could identify the azetidin-3-ol (B1332694) portion as a binder to a particular target. From this starting point, the ethyl diethylamine side chain could be elaborated in a stepwise manner to explore the binding pocket and improve affinity. This "fragment growing" approach allows for a more efficient exploration of chemical space compared to traditional high-throughput screening of large, complex molecules. nih.gov
The success of FBDD relies heavily on structural biology techniques, such as X-ray crystallography and NMR, to visualize how the fragment binds to the target. nih.gov This information guides the synthetic chemistry efforts to elaborate the fragment in the most productive directions.
Table 4: FBDD Approach Starting from an Azetidine Fragment
| Fragment | Elaboration Strategy | Resulting Compound | Rationale |
| Azetidin-3-ol | Etherification and amination | This compound | Explore side pocket and add basic group for ionic interaction |
| Azetidin-3-ol | N-arylation | 1-Phenylazetidin-3-ol | Introduce aromatic group for pi-stacking interactions |
| Azetidin-3-ol | Esterification | Azetidin-3-yl acetate | Add hydrogen bond acceptor |
Application of Chemoinformatics and Data Mining in the Optimization Process
Chemoinformatics and data mining play a crucial role in modern drug discovery by enabling the analysis of large datasets to identify trends and make predictions about the properties of new compounds. danaher.comnih.gov In the optimization of a lead compound like this compound, these computational tools can be applied in several ways.
Virtual Screening: Large virtual libraries of derivatives of the lead compound can be created and screened in silico against a 3D model of the biological target. This can help to prioritize which compounds to synthesize, saving time and resources.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification of potential liabilities, such as poor metabolic stability or high toxicity, and guides the design of molecules with more favorable profiles. nih.govacs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, further guiding the design process.
The application of these chemoinformatic tools can significantly accelerate the lead optimization process and increase the likelihood of identifying a successful drug candidate.
Viii. Future Directions and Unexplored Research Avenues
Integration of [2-(Azetidin-3-yloxy)ethyl]diethylamine into Novel Chemical Libraries for Screening
The incorporation of this compound into novel chemical libraries for high-throughput screening (HTS) represents a significant opportunity for discovering new bioactive agents. The azetidine (B1206935) ring is a recognized pharmacophore that imparts favorable physicochemical properties, such as improved solubility and metabolic stability, making it an attractive component for drug discovery programs. lifechemicals.comenamine.net Companies like Life Chemicals and Enamine already offer collections of functionalized azetidines for HTS, underscoring the industry's interest in this scaffold. lifechemicals.comenamine.net
Future efforts should focus on creating a focused library of derivatives based on the this compound core. This library could be designed to explore a wide range of chemical space by systematically modifying the diethylamine (B46881) moiety and by introducing substituents on the azetidine ring. The synthesis of such a library could be guided by computational analyses to ensure diversity and drug-likeness. A data-driven approach to scaffold selection and library production, focusing on optimized chemical space, could increase the efficiency of identifying hits in subsequent screening campaigns. nih.gov The resulting library would be a valuable resource for screening against a wide array of biological targets, potentially identifying novel modulators of enzymes, receptors, or ion channels.
Exploration of New Synthetic Methodologies for Structural Diversification and Novel Scaffolds
The structural framework of this compound offers numerous avenues for synthetic exploration to generate novel scaffolds and achieve structural diversification. The development of new synthetic methodologies will be crucial for accessing a wider range of analogues with potentially improved biological activities and intellectual property positions.
Future synthetic work could focus on several key areas:
Late-Stage Functionalization: Applying late-stage functionalization techniques to the azetidine ring would allow for the rapid generation of diverse analogues from a common intermediate. This could involve C-H activation strategies to introduce new substituents at various positions on the azetidine core.
Scaffold Hopping: The principles of scaffold hopping could be employed to replace the azetidine ring with other four-membered or larger heterocyclic systems, while retaining the key pharmacophoric elements. nih.govniper.gov.in This could lead to the discovery of novel chemotypes with improved properties.
Fused Ring Systems: The development of methods for the annulation of the azetidine ring to other carbocyclic or heterocyclic systems would generate novel, rigidified scaffolds. Ring-closing metathesis could be a powerful tool for creating fused bicyclic or spirocyclic systems containing the azetidine motif. nih.gov
Bioisosteric Replacement: The diethylamine group could be replaced with a variety of bioisosteres to modulate the compound's physicochemical and pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com This could include replacing it with other amine-containing groups, amides, or heterocyclic rings to fine-tune basicity, lipophilicity, and hydrogen bonding capacity. drughunter.comnih.gov
The table below outlines potential synthetic strategies for the diversification of the this compound scaffold.
| Synthetic Strategy | Potential Outcome | Relevant Concepts |
| Late-Stage Functionalization | Rapid generation of diverse analogues | C-H Activation |
| Scaffold Hopping | Discovery of novel chemotypes | Bioisosterism, Privileged Scaffolds nih.govniper.gov.in |
| Fused Ring Systems | Creation of rigidified, novel scaffolds | Ring-Closing Metathesis nih.gov |
| Bioisosteric Replacement | Modulation of physicochemical properties | Amide Bioisosteres, Heterocyclic Mimics drughunter.comcambridgemedchemconsulting.comnih.gov |
Advanced Computational Approaches for Deeper Mechanistic Understanding and Predictive Modeling
Advanced computational methods can provide significant insights into the structure-activity relationships (SAR) and potential biological targets of this compound and its derivatives. co-ac.comresearchparks.org The application of these in silico tools can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success. nih.govnih.gov
Future computational research should encompass:
Conformational Analysis: A thorough conformational analysis of the this compound scaffold will be essential to understand its preferred three-dimensional structure and how it might interact with biological macromolecules.
Molecular Docking and Dynamics: Once potential biological targets are identified through screening, molecular docking and molecular dynamics simulations can be used to predict the binding mode and affinity of this compound derivatives. nih.gov This can guide the design of more potent and selective analogues.
QSAR and Machine Learning: The development of quantitative structure-activity relationship (QSAR) models and the application of machine learning algorithms can help to identify the key structural features that contribute to biological activity. researchparks.org These models can then be used to predict the activity of virtual compounds before they are synthesized.
ADME/Tox Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties will be crucial for optimizing the pharmacokinetic profile of lead compounds. nih.govmdpi.comnih.gov This can help to identify potential liabilities early in the drug discovery process and guide the design of compounds with improved drug-like properties.
Potential Utility as a Tool Compound in Fundamental Biological Research
Tool compounds are essential for the validation of new drug targets and the elucidation of biological pathways. drughunter.com Given the presence of the pharmacologically relevant azetidine scaffold, this compound and its derivatives have the potential to be developed into valuable tool compounds. lifechemicals.com The azetidine ring itself is recognized as a useful pharmacological tool in many bioactive compounds. lifechemicals.com
To realize this potential, future research should focus on:
Broad Biological Profiling: The compound and a focused library of its analogues should be screened against a wide range of biological targets to identify its primary mechanism of action. This could include screens against kinases, G-protein coupled receptors (GPCRs), ion channels, and other enzyme families.
Target Identification: If a desirable phenotype is observed in cell-based assays, target identification studies will be necessary to pinpoint the specific protein or proteins with which the compound interacts. This could involve techniques such as affinity chromatography or chemical proteomics.
Selectivity Profiling: Once a primary target is identified, it will be important to assess the selectivity of the compound against other related and unrelated targets. A highly selective tool compound is essential for unambiguously linking the modulation of a specific target to a biological outcome.
Design of Targeted Chemical Probes Based on the this compound Structure
The development of chemical probes based on the this compound scaffold would provide powerful reagents for studying its biological targets and mechanism of action in living systems. ethz.ch These probes are typically generated by appending a reporter group, such as a fluorescent dye, a biotin (B1667282) tag, or a photo-crosslinker, to the core structure of the bioactive compound. mdpi.com
The design and synthesis of such probes should consider the following:
Point of Attachment: The reporter group must be attached at a position that does not significantly disrupt the compound's binding to its biological target. A linker may be necessary to distance the reporter group from the core scaffold.
"Reverse Design" Approach: A "reverse design" strategy, where a known bioactive molecule is modified to incorporate a reporter group, can be an effective approach. ethz.ch This requires a good understanding of the SAR of the compound to identify suitable attachment points.
Variety of Probes: A suite of probes with different reporter groups should be developed to enable a range of applications, including fluorescence microscopy, flow cytometry, western blotting, and pull-down experiments. The incorporation of azetidine-containing heterospirocycles has been shown to enhance the performance of fluorophores, a strategy that could be explored in this context. researchgate.net
The successful development of chemical probes based on this compound will be contingent on a thorough understanding of its biological activity and SAR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
